molecular formula C10H6N4O3 B5771347 5-[2-(Dicyanomethylidene)hydrazinyl]-2-hydroxybenzoic acid

5-[2-(Dicyanomethylidene)hydrazinyl]-2-hydroxybenzoic acid

Cat. No.: B5771347
M. Wt: 230.18 g/mol
InChI Key: BWVICKKNBZDUEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Dicyanomethylidene)hydrazinyl]-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with dicyanomethylidenehydrazine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, and requires the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Dicyanomethylidene)hydrazinyl]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acid derivatives, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 5-[2-(Dicyanomethylidene)hydrazinyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound for studying redox processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Dicyanomethylidene)hydrazinyl]-2-hydroxybenzoic acid is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and form various coordination complexes.

Properties

IUPAC Name

5-[2-(dicyanomethylidene)hydrazinyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O3/c11-4-7(5-12)14-13-6-1-2-9(15)8(3-6)10(16)17/h1-3,13,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVICKKNBZDUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN=C(C#N)C#N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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